2-(butylamino)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-(butylamino)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-6-13-10-5-4-8(14(16)17)7-9(10)11(12)15/h4-5,7,13H,2-3,6H2,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGCIFRWLCEPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304057 | |
| Record name | 2-(Butylamino)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83909-59-5 | |
| Record name | 2-(Butylamino)-5-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83909-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Butylamino)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylamino)-5-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the butylamino group. One common method is as follows:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Amination: The nitrobenzamide intermediate is then subjected to a reductive amination reaction with butylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Reduction Products: 2-(butylamino)-5-aminobenzamide.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Structural Properties and Synthesis
The compound features a butylamino group and a nitro group attached to a benzamide backbone, which contributes to its biological activity. The synthesis of 2-(butylamino)-5-nitrobenzamide typically involves the reaction of butylamine with 5-nitro-2-benzoyl chloride, resulting in the formation of the desired amide compound.
2.1. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition
Research indicates that this compound exhibits inhibitory effects on the CFTR chloride channel, which is crucial in the treatment of cystic fibrosis (CF). A study demonstrated that this compound could block CFTR currents with a moderate inhibition constant () of approximately 243 μM, suggesting its potential as a therapeutic agent for CF management . The structural modifications of related compounds have shown that the presence of the butylamino group does not significantly diminish the inhibitory effects compared to other analogs.
2.2. Neurodegenerative Disease Research
The compound has also been explored in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). It has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. In silico studies utilizing molecular docking techniques have indicated that this compound can effectively bind to AChE, potentially enhancing cognitive function by preventing acetylcholine degradation . The binding affinities observed were promising, warranting further investigation into its efficacy as an AD therapeutic.
3.1. Retrograde Trafficking Inhibition
A study focusing on retrograde trafficking inhibitors highlighted the compound's role in viral infection suppression. The structural optimization led to derivatives like DHQZ 36, which demonstrated enhanced potency in inhibiting viral infections by modifying the amide structure . Although this compound itself showed some activity, it was noted that variations in substituents significantly influenced bioactivity.
3.2. Drug Design and Development
In drug design contexts, this compound serves as a scaffold for developing new ligands targeting various proteins involved in disease pathways. Its structural features allow for modifications that can enhance binding affinity and selectivity towards target proteins such as cereblon (CRBN), which is implicated in multiple myeloma therapies .
Summary of Findings
The applications of this compound span multiple domains within medicinal chemistry and pharmacology:
Mechanism of Action
The mechanism of action of 2-(butylamino)-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the amide and butylamino groups can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Aminoanthraquinone Derivatives (e.g., 2-(Butylamino)anthracene-1,4-dione)
Structural Differences :
- Core Structure: Aminoanthraquinones feature an anthracene dione core (e.g., anthracene-1,4-dione), whereas 2-(butylamino)-5-nitrobenzamide has a simpler benzamide backbone.
- Substituents: Both compounds share a butylamino group, but the nitro group in the benzamide is absent in aminoanthraquinones.
2-Amino-N-Substituted-5-Bromobenzamides
Structural Differences :
- Substituents: The 5-nitro group in this compound is replaced with bromine in 2-amino-5-bromobenzamide derivatives.
- Electronic Effects: Bromine (electron-withdrawing) vs.
PDE Inhibitors (e.g., Zaprinast and Benzamidinafil)
Structural Differences :
- Zaprinast : Contains a triazolo[4,5-d]pyrimidin-7-one core, unlike the benzamide scaffold.
- Benzamidinafil: Features a 3,4-dimethoxyphenylmethyl group and a hydroxylpropan-2-ylamino substituent, differing in substitution pattern from this compound .
Functional Insights :
Ester Derivatives (e.g., 2-(Dimethylamino)ethyl p-(Butylamino) Benzoate)
Structural Differences :
Thioamide Analogs (e.g., 2-Amino-5-Nitrothiobenzamide)
Structural Differences :
- Functional Group: The thioamide (C=S) replaces the amide (C=O) in this compound.
Q & A
Q. What are the standard synthetic routes for preparing 2-(butylamino)-5-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:
- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .
- Amination : Couple the butylamino group via nucleophilic substitution or reductive amination. For example, reacting 5-nitrobenzamide derivatives with butylamine in the presence of a coupling agent like HATU or DCC, often in polar aprotic solvents (e.g., DMF, THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Key Considerations : Optimize stoichiometry (1:1.2 molar ratio for amine), temperature (room temperature to 60°C), and catalyst (e.g., triethylamine for deprotonation) to enhance yield .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the butylamino chain (δ ~1.3–3.3 ppm for aliphatic protons) and nitro group (aromatic protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and identifies byproducts .
Methodological Tip : Use deuterated DMSO for NMR to resolve aromatic protons, and add 0.1% TFA in HPLC to improve peak symmetry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from structural analogs or assay variability. Strategies include:
- Structural Confirmation : Re-synthesize disputed compounds and validate structures via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
- Standardized Assays : Replicate studies under controlled conditions (e.g., enzyme inhibition assays at fixed pH, temperature) and compare IC₅₀ values .
- Meta-Analysis : Cross-reference data with PubChem or EPA DSSTox entries to identify inconsistencies in substituent effects .
Example : Derivatives with electron-withdrawing groups (e.g., nitro) may show enhanced enzyme binding compared to electron-donating groups .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group directs substitution to the ortho/para positions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways and transition states .
- SAR Studies : Correlate Hammett constants (σ) of substituents with reaction rates to design derivatives with tailored reactivity .
Case Study : DFT predicted a 20% higher activation energy for para-substitution in polar solvents, aligning with experimental yields .
Q. How can researchers address low yields in multi-step syntheses of this compound analogs?
- Intermediate Stabilization : Protect reactive groups (e.g., nitro reduction with SnCl₂/HCl) to prevent side reactions .
- Flow Chemistry : Use continuous flow reactors to improve mixing and heat transfer in exothermic steps (e.g., nitration) .
- Catalytic Optimization : Replace stoichiometric reagents (e.g., HATU) with recyclable catalysts (e.g., polymer-supported EDC) .
Data-Driven Approach : Design of Experiments (DoE) identifies critical factors (e.g., temperature, solvent) for yield optimization .
Q. What strategies improve the solubility and bioavailability of this compound for in vitro studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
- Co-Solvent Systems : Use DMSO/PEG mixtures (≤10% v/v) to maintain compound stability while improving aqueous solubility .
- Salt Formation : React with HCl or sodium citrate to form water-soluble salts without altering bioactivity .
Validation : Measure logP (octanol/water) to guide formulation; target logP <3 for optimal absorption .
Q. How can researchers develop a robust analytical method for quantifying this compound in complex matrices?
- LC-MS/MS : Use multiple reaction monitoring (MRM) for high specificity in biological samples (e.g., plasma) .
- Internal Standards : Deuterated analogs (e.g., d₄-butylamino) correct for matrix effects .
- Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and recovery rates (85–115%) per ICH guidelines .
Application : Quantified this compound in rat liver microsomes with 92% recovery using a C18 column and 0.1% formic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
